![molecular formula C15H13FO3 B6401705 4-(3-Ethoxyphenyl)-2-fluorobenzoic acid, 95% CAS No. 1261934-06-8](/img/structure/B6401705.png)
4-(3-Ethoxyphenyl)-2-fluorobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Ethoxyphenyl)-2-fluorobenzoic acid (also known as 4-EFPB) is a synthetic compound of great interest to the scientific community. It is a highly selective and potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), with a wide range of applications in scientific research.
Applications De Recherche Scientifique
4-EFPB has a wide range of applications in scientific research. It has been used to study the role of COX-2 in inflammation and cancer, as well as to investigate the effects of COX-2 inhibitors on cardiovascular disease, diabetes, and neurodegenerative diseases. 4-EFPB has also been used to study the effects of COX-2 inhibitors on the immune system and to investigate the role of COX-2 in the development of drug-resistant bacteria.
Mécanisme D'action
4-EFPB is a highly selective and potent inhibitor of COX-2. It works by binding to the active site of the enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins and other eicosanoids. This inhibition of COX-2 activity leads to decreased levels of prostaglandins and other eicosanoids, which in turn leads to a variety of effects, depending on the tissue in which the inhibition occurs.
Biochemical and Physiological Effects
The inhibition of COX-2 activity by 4-EFPB leads to a variety of biochemical and physiological effects. In the brain, it has been shown to reduce inflammation and oxidative stress, as well as to decrease the levels of pro-inflammatory cytokines. In the cardiovascular system, it has been shown to reduce blood pressure and improve endothelial function. In the immune system, it has been shown to reduce inflammation and improve the response to infection.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-EFPB in scientific research has several advantages. It is a highly selective and potent inhibitor of COX-2, with minimal side effects. It is also relatively easy to synthesize and relatively inexpensive to purchase. However, there are also several limitations to its use. It is not suitable for long-term studies due to its short half-life, and it is not suitable for studies involving animals due to its potential for toxicity.
Orientations Futures
There are a number of potential future directions for the use of 4-EFPB in scientific research. It could be used to study the role of COX-2 in other diseases, such as obesity, asthma, and arthritis. It could also be used to investigate the effects of COX-2 inhibitors on the gut microbiome, or to study the effects of COX-2 inhibitors on the development of drug-resistant bacteria. Additionally, it could be used to study the effects of COX-2 inhibitors on the cardiovascular system, or to investigate the role of COX-2 in the development of cancer.
Méthodes De Synthèse
4-EFPB can be synthesized through a three-step process. First, 3-ethoxyphenol is reacted with fluorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 4-(3-ethoxyphenyl)-2-fluorobenzene. This intermediate is then reacted with acetic acid in the presence of a strong base, such as sodium hydroxide, to form 4-(3-ethoxyphenyl)-2-fluorobenzoic acid. Finally, the product is purified by recrystallization.
Propriétés
IUPAC Name |
4-(3-ethoxyphenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-2-19-12-5-3-4-10(8-12)11-6-7-13(15(17)18)14(16)9-11/h3-9H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBBATGXESATCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690022 |
Source
|
Record name | 3'-Ethoxy-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261934-06-8 |
Source
|
Record name | 3'-Ethoxy-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.